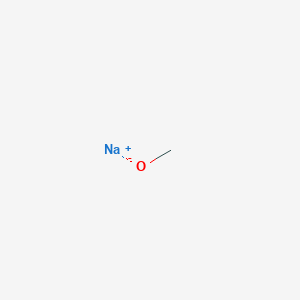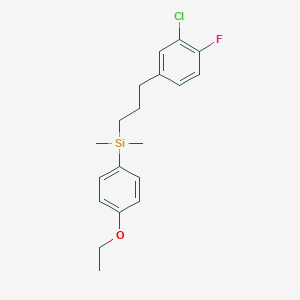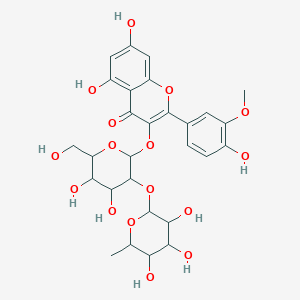
1,4-Dithiin-2-carboxaldehyde, 5,6-dihydro-3-methyl-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde is an organic compound that belongs to the class of dithiin derivatives These compounds are characterized by a six-membered ring containing two sulfur atoms The presence of the aldehyde group at the 2-position and the methyl group at the 3-position makes this compound unique
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the use of organolithium reagents containing a 5,6-dihydro-1,4-dithiin moiety. These reagents can be used as homologating agents to build up the desired compound through a step-by-step approach or a tandem process
Industrial Production Methods
Industrial production methods for 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, can be applied to scale up the laboratory synthesis methods.
化学反応の分析
Types of Reactions
3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens (e.g., bromine) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The sulfur atoms in the dithiin ring can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
類似化合物との比較
Similar Compounds
1,3-Dithianes: These compounds are well-known for their use as carbonyl protecting groups and umpolung reagents.
1,4-Dithianes: These compounds are used as C2-building blocks for the synthesis of complex molecular architectures.
2,3-Dihydro-1,4-dithiins: These compounds share structural similarities with 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde and exhibit similar reactivity.
Uniqueness
3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde is unique due to the presence of both an aldehyde group and a methyl group on the dithiin ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various synthetic and research applications.
特性
CAS番号 |
122138-88-9 |
|---|---|
分子式 |
C6H8OS2 |
分子量 |
160.3 g/mol |
IUPAC名 |
6-methyl-2,3-dihydro-1,4-dithiine-5-carbaldehyde |
InChI |
InChI=1S/C6H8OS2/c1-5-6(4-7)9-3-2-8-5/h4H,2-3H2,1H3 |
InChIキー |
FUKFNNHBXDYTJV-UHFFFAOYSA-N |
SMILES |
CC1=C(SCCS1)C=O |
正規SMILES |
CC1=C(SCCS1)C=O |
同義語 |
1,4-Dithiin-2-carboxaldehyde, 5,6-dihydro-3-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















